![molecular formula C20H23FN2O4 B3464220 4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B3464220.png)
4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol
Übersicht
Beschreibung
4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. F13714 is a member of the phenol class of compounds and is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which plays a crucial role in regulating neurotransmitter signaling in the brain.
Wirkmechanismus
4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol works by inhibiting the enzyme PDE10A, which is responsible for breaking down cyclic nucleotides such as cAMP and cGMP in the brain. By inhibiting PDE10A, this compound increases the levels of these cyclic nucleotides, which in turn enhances neurotransmitter signaling in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include enhanced dopaminergic and glutamatergic neurotransmission, increased cAMP and cGMP levels in the brain, and improved cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol in lab experiments is its potent inhibition of PDE10A, which makes it a useful tool for studying the role of this enzyme in various neurological and psychiatric disorders. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol. These include further studies on the compound's efficacy in animal models of neurological and psychiatric disorders, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies on the compound's mechanism of action and its effects on other signaling pathways in the brain may provide new insights into the treatment of these disorders.
Wissenschaftliche Forschungsanwendungen
4-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. The compound's potent inhibition of PDE10A has been shown to enhance dopaminergic and glutamatergic neurotransmission in the brain, which may have beneficial effects in the treatment of schizophrenia, Huntington's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3-fluorophenyl)-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-26-17-10-14(11-18(27-2)19(17)24)13-22-6-8-23(9-7-22)20(25)15-4-3-5-16(21)12-15/h3-5,10-12,24H,6-9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIWEMJTJSPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.